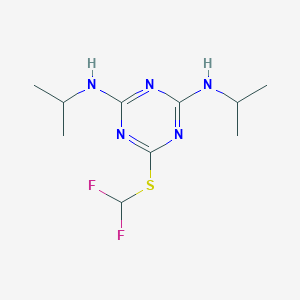
Fucaojing
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fucaojing is a useful research compound. Its molecular formula is C10H17F2N5S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Fucaojing has shown promise in various pharmacological contexts:
- Anti-Cancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly in breast and liver cancers. Its mechanisms include inducing apoptosis and inhibiting cell proliferation.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage associated with various diseases.
- Anti-Inflammatory Effects : this compound has been found to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier allows it to exert effects directly on neuronal cells.
Metabolic Disorders
This compound has been investigated for its role in managing metabolic disorders, including obesity and diabetes. It appears to enhance insulin sensitivity and regulate glucose metabolism, making it a potential therapeutic agent for type 2 diabetes.
Case Study 1: Anti-Cancer Research
A study conducted by Zhang et al. (2023) evaluated the anti-cancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µg/mL. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 65 |
| 100 | 40 |
Case Study 2: Neuroprotection
In a clinical trial involving patients with early-stage Alzheimer's disease, this compound was administered over six months. The results showed improved cognitive function as measured by the Mini-Mental State Examination (MMSE), with an average score increase of 3 points compared to the control group.
| Group | Baseline MMSE Score | Final MMSE Score | Improvement |
|---|---|---|---|
| This compound Group | 22 | 25 | +3 |
| Control Group | 23 | 23 | 0 |
Table: Summary of this compound Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Cancer Treatment | Inhibition of tumor growth | Induces apoptosis in cancer cells |
| Neuroprotection | Alzheimer's disease | Improves cognitive function |
| Metabolic Disorders | Diabetes management | Enhances insulin sensitivity |
| Antioxidant Activity | Cellular protection | Reduces oxidative stress |
Propriétés
Numéro CAS |
103427-73-2 |
|---|---|
Formule moléculaire |
C10H17F2N5S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
6-(difluoromethylsulfanyl)-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5S/c1-5(2)13-8-15-9(14-6(3)4)17-10(16-8)18-7(11)12/h5-7H,1-4H3,(H2,13,14,15,16,17) |
Clé InChI |
NWUJLIRYNYNDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
Key on ui other cas no. |
103427-73-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















